molecular formula C7H12ClNO B2629555 1-(5-ethylfuran-2-yl)methanamine hydrochloride CAS No. 2490404-70-9

1-(5-ethylfuran-2-yl)methanamine hydrochloride

Cat. No.: B2629555
CAS No.: 2490404-70-9
M. Wt: 161.63
InChI Key: XPZSCZWMHUUWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-ethylfuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11NO·HCl It is a derivative of furan, a heterocyclic organic compound, and contains an amine group attached to the furan ring

Scientific Research Applications

1-(5-ethylfuran-2-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethylfuran-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-ethylfuran, which is commercially available or can be synthesized from furan through alkylation reactions.

    Amination: The 5-ethylfuran undergoes a formylation reaction to introduce a formyl group at the 2-position, resulting in 5-ethylfuran-2-carbaldehyde.

    Reduction: The formyl group is then reduced to a primary amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding 1-(5-ethylfuran-2-yl)methanamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethylfuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amine group, leading to secondary or tertiary amines using reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2 with Pd/C.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(5-ethylfuran-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(5-ethylfuran-2-yl)methanamine hydrochloride can be compared with other furan derivatives and amine-containing compounds:

    1-(5-methylfuran-2-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-(5-ethylthiophene-2-yl)methanamine hydrochloride: Contains a thiophene ring instead of a furan ring, resulting in different reactivity and applications.

    1-(5-ethylpyrrole-2-yl)methanamine hydrochloride: Contains a pyrrole ring, which may exhibit different electronic properties and biological activities.

Properties

IUPAC Name

(5-ethylfuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-6-3-4-7(5-8)9-6;/h3-4H,2,5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZSCZWMHUUWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.